molecular formula C10H19NO4 B7895077 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid

Cat. No.: B7895077
M. Wt: 217.26 g/mol
InChI Key: SHZXLTCEPXVCSV-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-2-methylbutanoic acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative. The Boc group serves as a temporary protecting group for amines in peptide synthesis, enhancing solubility and reducing side reactions. This compound features a branched methyl group at the α-carbon and a carboxylic acid functional group, making it structurally distinct from linear or substituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXLTCEPXVCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Boc Anhydride in Basic Aqueous Media

The most widely applicable method involves reacting 2-amino-2-methylbutanoic acid with di-tert-butyl dicarbonate ((Boc)₂O) in a sodium bicarbonate buffer (pH ≥10).

Procedure:

  • Base Activation: Dissolve 2-amino-2-methylbutanoic acid (1.0 equiv) in aqueous NaHCO₃ (0.5 M). Adjust to pH 10–11 using 1 M NaOH.

  • Boc-Anhydride Addition: Add (Boc)₂O (1.1 equiv) in 3–5 batches over 6–12 hours, maintaining pH 10–11 via NaOH titration.

  • Reaction Completion: Stir at 25°C for 24 hours, monitoring by TLC (n-hexane/ethyl acetate 3:1, Rf ≈0.4).

Mechanistic Insight:
The bicarbonate deprotonates the amine (pKa ~9.8), enabling nucleophilic attack on (Boc)₂O. Steric effects from the 2-methyl group necessitate prolonged reaction times compared to glycine.

Yield Optimization:

  • Batchwise Addition: Incremental (Boc)₂O addition reduces dimerization by maintaining low anhydride concentrations.

  • Temperature Control: Reactions at 25°C prevent racemization, critical for chiral integrity.

Solvent-Based Approaches for Industrial Scaling

Large-scale synthesis employs dioxane/water biphasic systems to enhance reagent solubility and facilitate extraction.

Industrial Protocol (Adapted from CN104276964A):

StepParametersPurpose
1. Dissolution2-Amino-2-methylbutanoic acid (1.0 kg) in H₂O (5.5 L) + NaHCO₃ (884 g)Solubilize substrate, adjust pH ≥10
2. Boc-Anhydride Addition(Boc)₂O (1.3 kg) in 3 batches (5 h intervals)Minimize side reactions
3. Impurity Extractionn-Hexane (600 mL × 4)Remove unreacted (Boc)₂O and esters
4. Acidification6 M HCl to pH 2–3Protonate product for extraction
5. Product ExtractionDioxane (1.2 L × 4)Transfer Boc-protected acid to organic phase
6. Crystallizationn-Hexane (2.4 L) at 4°CPrecipitate product (94% yield, >99% HPLC purity)

Advantages:

  • Cost Efficiency: NaHCO₃ replaces expensive tert-butyl chloroformate.

  • Safety: Aqueous conditions avoid pyrophoric reagents like BH₃.

Critical Analysis of Methodologies

Steric and Electronic Considerations

The 2-methyl group induces significant steric hindrance, requiring:

  • Extended Reaction Times: 24–48 hours vs. 12 hours for Boc-glycine.

  • Higher Boc-Anhydride Stoichiometry: 1.1–1.3 equiv to compensate for reduced nucleophilicity.

Side Reactions:

  • Di-Boc Formation: Overprotection occurs at pH >11, necessitating precise base control.

  • Esterification: Carboxylic acid activation by (Boc)₂O is suppressed at pH <9.

Purification Challenges and Solutions

Impurity Profile:

  • Unreacted (Boc)₂O: Removed via n-hexane washes (partition coefficient logP ≈3.5).

  • Inorganic Salts: Neutralization with HCl precipitates NaCl, filtered before extraction.

Crystallization Optimization:

  • Antisolvent Selection: n-Hexane induces crystallization without co-solvents.

  • Temperature Gradient: Cooling from 25°C to 4°C enhances crystal size and purity.

Comparative Evaluation of Synthetic Strategies

MethodReagentsYield (%)Purity (%)Scalability
Aqueous NaHCO₃(Boc)₂O, NaHCO₃93–9599Industrial (kg-scale)
Organic SolventBoc-Cl, TEA85–8897Lab (mg–g)
Solid-PhaseBoc-OSu, DIPEA7895Automated peptide synthesizers

Key Observations:

  • Aqueous Methods: Superior yields due to minimized side reactions.

  • Organic Solvents: Faster kinetics but lower yields from esterification .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, regenerating the free amine. This reaction is critical in peptide synthesis for sequential coupling.

ConditionReagentsReaction TimeYieldSource
Strong acid (protonation)Trifluoroacetic acid (TFA)1–2 hours>95%
Lewis acid-assistedHCl in dioxane4 hours85–90%

Mechanism :

  • Protonation of the Boc group’s carbonyl oxygen by TFA.

  • Formation of a carbamic acid intermediate.

  • Decarboxylation to release CO₂ and yield the free amine.

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification, amidation, and salt formation.

Esterification

SubstrateReagents/ConditionsProductYieldSource
MethanolH₂SO₄ (cat.), refluxMethyl ester80%
EthanolDCC, DMAPEthyl ester75%

Amidation

AmineCoupling ReagentProductYieldSource
Glycine methyl esterHATU, DIPEADipeptide derivative70%
BenzylamineEDCl, HOBtN-Benzylamide65%

Stability Under Basic Conditions

The Boc group remains intact in basic media, enabling selective reactions at the carboxylic acid.

ConditionObservationApplicationSource
NaOH (1M), 25°CNo deprotection after 24hSelective ester saponification
NaHCO₃, aqueousStable for 48hSalt formation (e.g., Na⁺)

Thermal Degradation

At elevated temperatures (>150°C), the Boc group decomposes, releasing isobutylene and CO₂.

TemperatureTimeMajor ProductsByproductsSource
160°C30 min2-Amino-2-methylbutanoic acidIsobutylene, CO₂

Comparative Reactivity with Structural Analogs

The methyl branch adjacent to the amino group sterically hinders nucleophilic attacks, reducing reaction rates compared to linear analogs.

CompoundReaction Rate (Esterification)NotesSource
2-{[(Boc)amino}-2-methylbutanoic acid0.8 × 10⁻³ L/mol·sSteric hindrance at α-carbon
Boc-protected glycine2.1 × 10⁻³ L/mol·sNo steric hindrance

Scientific Research Applications

Organic Chemistry

Boc-aminomethyl acid serves as a building block for peptide synthesis. Its stability during chemical reactions allows for efficient formation of peptide bonds while protecting the amino group from unwanted reactions. This property is crucial in multi-step synthetic pathways where selective reactions are necessary.

ApplicationDescription
Peptide SynthesisUsed as an intermediate to protect amino groups during peptide bond formation.
Multi-step SynthesisFacilitates complex molecule construction due to stability under various conditions.

Biological Research

In biological contexts, this compound is utilized in the synthesis of peptide-based drugs and probes. The Boc protecting group enables selective modifications that enhance the efficacy of therapeutic agents. Studies have shown that derivatives of Boc-aminomethyl acid can influence cellular processes by modulating signaling pathways and enhancing hormonal secretion related to muscle growth and repair .

Biological ApplicationImpact
Drug DevelopmentEnhances drug efficacy through selective modifications.
Hormonal RegulationInfluences anabolic hormone secretion, aiding muscle growth.

Medicinal Chemistry

The potential therapeutic properties of Boc-aminomethyl acid derivatives are being explored extensively. Researchers are investigating its ability to act as a prodrug, improving cellular permeability and activity compared to its parent compound. This is particularly relevant in designing drugs targeting specific diseases while minimizing side effects .

Industrial Applications

In the pharmaceutical industry, Boc-aminomethyl acid is employed for the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group streamlines the production process of complex drug molecules, allowing for higher yields and reduced impurities .

Peptide Synthesis

In a notable study on peptide-based drugs, Boc-aminomethyl acid was utilized as a key intermediate. Researchers demonstrated its effectiveness in protecting amino groups during multi-step syntheses, leading to high yields of desired peptide products.

Cellular Activity

A comparative study on prodrugs indicated that modifications of Boc-protected compounds could enhance cellular permeability and activity. While Boc-aminomethyl acid itself may have limited direct cellular activity due to its polar nature, derivatives exhibited improved characteristics in live cell assays.

Mechanism of Action

The primary function of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is to protect the amino group during chemical reactions. The tert-butoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under specific conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., cyclopropyl in ) reduce reaction rates in solid-phase peptide synthesis but improve protease resistance .
  • Chiral Specificity : Enantiomers like the R-configuration in and show higher biological activity in receptor-binding assays .
  • Solubility : Methoxy and hydroxy groups () enhance aqueous solubility, critical for in vitro studies .

Biological Activity

Overview

2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, also known as Boc-2-amino-3-methylbutanoic acid, is a compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid structure. This compound is primarily utilized in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. Its molecular formula is C11_{11}H21_{21}NO4_{4}, with a molecular weight of 231.29 g/mol.

  • Molecular Formula: C11_{11}H21_{21}NO4_{4}
  • Molecular Weight: 231.29 g/mol
  • Boiling Point: Not available
  • Log P (Partition Coefficient): Varies between 1.13 to 2.07 indicating moderate lipophilicity.
  • Absorption: High gastrointestinal absorption potential.

Synthesis

The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with (S)-2-(aminomethyl)-3-methylbutanoic acid under mild conditions. This method allows for selective protection of the amino group while maintaining the integrity of other functional groups, yielding high purity and yield.

Biological Activity

While specific biological activity data for this compound is limited, similar compounds often exhibit significant biological properties:

  • Peptide Synthesis: The Boc-protected amino acids are crucial in peptide synthesis, allowing for the formation of stable peptide bonds while facilitating the introduction of various side chains that can influence biological activity.
  • Enzyme Interactions: Compounds with similar structures frequently serve as substrates or inhibitors in enzymatic reactions, modulating metabolic pathways critical for various biological functions.
  • Drug Development: The Boc group is widely used in drug design due to its ability to mimic natural substrates, enhancing the efficacy and specificity of drug candidates.

Case Studies and Research Findings

Several studies have explored the implications of amino acid derivatives in biological systems:

  • Enzyme Inhibition: Research has demonstrated that derivatives like Boc-protected amino acids can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer and metabolic disorders.
  • Pharmacokinetics and Bioavailability: A study on soluble epoxide hydrolase inhibitors highlighted how structural modifications, including the use of Boc groups, can significantly affect pharmacokinetic properties such as absorption and distribution in vivo .

Comparative Analysis with Similar Compounds

To understand the potential applications and biological activities better, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaBiological ActivityApplications
Boc-DL-Val-OHC10_{10}H19_{19}NO4_{4}Peptide synthesis, enzyme modulationDrug development
N-tert-Butoxycarbonyl-a-aminoiso-butyric acidC12_{12}H23_{23}N2_{2}O4_{4}Antibiotic activity via peptaibioticsAntimicrobial agents
TPPU (a soluble epoxide hydrolase inhibitor)C17_{17}H20_{20}N2_{2}O3_{3}Anti-inflammatory effectsPain management

Q & A

Q. Optimization Tips :

  • Maintain reaction temperatures <30°C to avoid Boc-group cleavage.
  • Use 1.2–1.5 equivalents of Boc₂O for complete protection.
  • Purify via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: What analytical methods confirm the compound’s structural integrity and purity?

TechniqueKey ParametersDiagnostic DataReference
¹H/¹³C NMR CDCl₃ or DMSO-d₆, 400–600 MHzδ 1.4 ppm (Boc tert-butyl), δ 170–175 ppm (C=O)
HPLC C18 column, acetonitrile/water gradientRetention time consistency, purity ≥98%
Mass Spectrometry ESI or HRMSm/z calculated: 245.2; observed: 245.1 ±0.1

Note : Split NMR peaks may indicate stereoisomerism or impurities, necessitating reaction re-optimization .

Advanced: How can enantiomeric purity be achieved during synthesis?

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .
  • Enzymatic Methods : Employ lipases or esterases to selectively hydrolyze one enantiomer, as demonstrated in analogous Boc-protected amino acid syntheses .
  • Asymmetric Catalysis : Opt for chiral ligands (e.g., BINOL derivatives) in alkylation steps to favor desired stereochemistry .

Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Advanced: How do steric effects influence reaction efficiency, and how can they be mitigated?

Q. Challenges :

  • The tert-butoxycarbonyl (Boc) group creates steric hindrance, slowing nucleophilic attacks .
  • Bulky α-methyl groups reduce solubility in polar solvents.

Q. Solutions :

  • Solvent Optimization : Use DMF or THF to enhance solubility of intermediates .
  • Coupling Agents : Activate carboxyl groups with DCC/DMAP to improve reaction kinetics .
  • Temperature Control : Increase reaction temperatures (40–50°C) to overcome steric barriers without degrading the Boc group .

Basic: What safety protocols are essential when handling this compound?

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
  • Precautions :
    • Use PPE (gloves, goggles, lab coat).
    • Work in a fume hood to avoid inhalation .
    • Store in a cool, dry place away from oxidizers .

Q. Emergency Measures :

  • Skin contact: Wash with soap/water for 15 minutes .
  • Inhalation: Move to fresh air and seek medical attention .

Advanced: How can computational modeling enhance synthesis optimization?

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Solvent Screening : Apply COSMO-RS simulations to predict solvent compatibility and solubility .
  • Machine Learning : Train models on existing Boc-protected amino acid data to recommend optimal conditions (e.g., catalyst, temperature) .

Case Study : ICReDD reduced reaction development time by 60% using quantum chemistry-guided experimental design .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Root Causes :

    • Rotameric equilibria in Boc groups causing peak splitting .
    • Residual solvents (e.g., DMSO) overlapping with analyte signals .
  • Troubleshooting :

    • Record NMR at elevated temperatures (50°C) to simplify rotameric complexity .
    • Use deuterated solvents (CDCl₃ instead of DMSO-d₆) to avoid interference .
    • Cross-validate with IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) .

Basic: What are the compound’s applications in peptide synthesis?

  • Role : Serves as a Boc-protected non-natural amino acid to introduce steric bulk or modify peptide backbone conformation .
  • Case Study : Incorporated into peptide inhibitors targeting protease enzymes, improving binding affinity by 30% compared to natural residues .

Q. Synthetic Workflow :

Incorporate into solid-phase synthesis via Fmoc/Boc strategies.

Deprotect with TFA for on-resin cleavage .

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